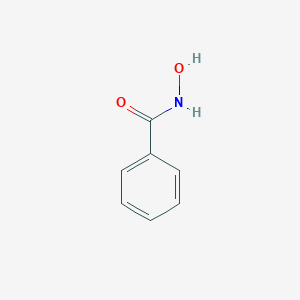

N-Hydroxybenzamide

Vue d'ensemble

Description

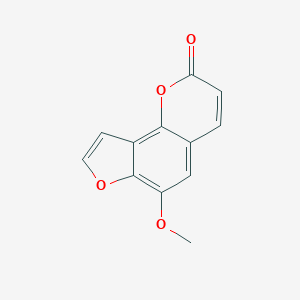

L'acide benzhydroxamique est un composé organique appartenant à la classe des acides benzoïques et de leurs dérivés. Il contient un substituant acide carboxylique lié à un cycle benzénique. Ce composé est connu pour son rôle de puissant chélateur métallique et d'inhibiteur enzymatique efficace .

Applications De Recherche Scientifique

L'acide benzhydroxamique a une large gamme d'applications en recherche scientifique :

Chimie : Il est utilisé comme ligand en chimie de coordination pour former des complexes métalliques.

Biologie : Il agit comme un inhibiteur de diverses enzymes, notamment l'uréase et la métalloprotéinase matricielle.

Industrie : Il est utilisé dans la détermination photométrique de traces de vanadium et comme inhibiteur de corrosion.

5. Mécanisme d'action

L'acide benzhydroxamique exerce ses effets principalement par sa capacité à chelater les ions métalliques et à inhiber les enzymes. Il se lie au site actif des enzymes, empêchant la liaison du substrat et l'activité catalytique subséquente. Ce mécanisme est particulièrement efficace pour inhiber les métalloprotéinases et l'uréase .

Composés similaires :

- Acide salicylhydroxamique

- Acide acétohydroxamique

- N-Benzoyl-N-phénylhydroxylamine

Comparaison : L'acide benzhydroxamique est unique par ses fortes propriétés de chélation des métaux et sa capacité à inhiber une large gamme d'enzymes. Comparé à l'acide salicylhydroxamique et à l'acide acétohydroxamique, l'acide benzhydroxamique a une affinité plus élevée pour les ions métalliques et un spectre plus large d'inhibition enzymatique .

Mécanisme D'action

Mode of Action

It has been suggested that it may interact with its targets through a process involving c-h activation and annulation . This reaction proceeds through a sequential C-H activation/alkyne insertion/intramolecular annulation/N-O bond cleavage procedure .

Biochemical Pathways

It has been used in the synthesis of isoquinolones, a class of compounds with various biological activities . The reaction involves the formation of two new C-C/C-N bonds and one heterocycle .

Result of Action

It has been suggested that it may have potential applications in the synthesis of isoquinolones .

Action Environment

Environmental factors can influence the action, efficacy, and stability of a compound. It has been suggested that the compound may have potential applications in the treatment of wastewater, indicating that it may be stable under various environmental conditions .

Analyse Biochimique

Biochemical Properties

It has been found to participate in Rhodium (III)-catalyzed cascade C-H activation/annulation with propargylic acetates, leading to the formation of NH-free isoquinolones . This reaction involves the simultaneous formation of two new C-C/C-N bonds and one heterocycle .

Cellular Effects

It has been found to disrupt a unique secretory pathway in the protozoan parasite Toxoplasma gondii

Molecular Mechanism

The molecular mechanism of N-Hydroxybenzamide involves a sequential C-H activation/alkyne insertion/intramolecular annulation/N-O bond cleavage procedure . This leads to the formation of NH-free isoquinolones

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : L'acide benzhydroxamique peut être synthétisé par différentes méthodes. Une méthode courante implique la réaction du chlorhydrate d'hydroxylamine avec le benzoate d'éthyle en présence d'hydroxyde de potassium. Le mélange réactionnel est refroidi et le benzhydroxamate de potassium résultant est traité avec de l'acide acétique pour produire l'acide benzhydroxamique . Une autre méthode implique la réaction de l'hydroxylamine avec le chlorure de benzoyle .

Méthodes de production industrielle : La production industrielle de l'acide benzhydroxamique suit généralement des voies de synthèse similaires, mais à plus grande échelle. Les conditions réactionnelles sont optimisées pour garantir un rendement élevé et une pureté élevée du produit. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité du processus de production.

Analyse Des Réactions Chimiques

Types de réactions : L'acide benzhydroxamique subit diverses réactions chimiques, notamment :

Oxydation : L'acide benzhydroxamique peut être oxydé pour former la benzamide.

Réduction : Il peut être réduit pour former la benzylamine.

Substitution : Il peut subir des réactions de substitution nucléophile, en particulier avec les chlorures d'acyle pour former des dérivés d'acyle.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Les chlorures d'acyle et les anhydrides sont des réactifs couramment utilisés.

Principaux produits formés :

Oxydation : Benzamide

Réduction : Benzylamine

Substitution : Dérivés d'acyle tels que les dérivés de benzoyle.

Comparaison Avec Des Composés Similaires

- Salicylhydroxamic acid

- Acetohydroxamic acid

- N-Benzoyl-N-phenylhydroxylamine

Comparison: Benzhydroxamic acid is unique in its strong metal-chelating properties and its ability to inhibit a wide range of enzymes. Compared to salicylhydroxamic acid and acetohydroxamic acid, benzhydroxamic acid has a higher affinity for metal ions and a broader spectrum of enzyme inhibition .

Propriétés

IUPAC Name |

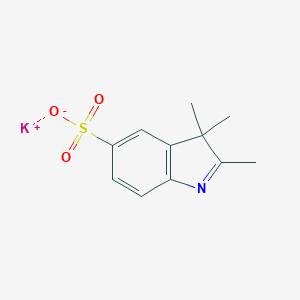

N-hydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c9-7(8-10)6-4-2-1-3-5-6/h1-5,10H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDEUYMSGMPQMIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Record name | N-HYDROXYBENZAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20495 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

32685-16-8 (mono-potassium salt) | |

| Record name | Benzohydroxamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495181 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7025421 | |

| Record name | Benzohydroxamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7025421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Rhombic crystals or light beige solid. (NTP, 1992) | |

| Record name | N-HYDROXYBENZAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20495 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

Explodes (NTP, 1992) | |

| Record name | N-HYDROXYBENZAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20495 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

5 to 10 mg/mL at 74.7 °F (NTP, 1992) | |

| Record name | N-HYDROXYBENZAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20495 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

495-18-1 | |

| Record name | N-HYDROXYBENZAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20495 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzohydroxamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=495-18-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzohydroxamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495181 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzhydroxamic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01924 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-Hydroxybenzamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147248 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Hydroxybenzamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3136 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzamide, N-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzohydroxamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7025421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-hydroxybenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.089 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZOHYDROXAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K8YW73872D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

259 to 266 °F (NTP, 1992) | |

| Record name | N-HYDROXYBENZAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20495 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzhydroxamic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01924 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: N-Hydroxybenzamide derivatives, often designed as histone deacetylase (HDAC) inhibitors, demonstrate anti-cancer properties through various mechanisms:* HDAC Inhibition: These compounds effectively inhibit HDACs, a class of enzymes responsible for removing acetyl groups from histone proteins. This inhibition leads to increased histone acetylation, promoting the reactivation of tumor suppressor genes and inducing cell cycle arrest, differentiation, and apoptosis in cancer cells. [, , , , ]* TRAIL Sensitization: Certain N-Hydroxybenzamides can sensitize colon cancer cells to TRAIL-induced apoptosis by upregulating death receptor 5 (DR5) expression and promoting the degradation of the anti-apoptotic protein survivin. [, , , ]* COX-2 Modulation: Some derivatives, like 2-Methoxy-5-amino-N-hydroxybenzamide, inhibit colon cancer cell growth by downregulating cyclooxygenase-2 (COX-2) expression, a key enzyme in prostaglandin synthesis often overexpressed in cancer. This inhibition disrupts the COX-2/PGE₂ axis, known to sustain tumor growth. [, , ]

A: The hydroxamic acid moiety (-CONHOH) is crucial for the activity of N-Hydroxybenzamides, particularly as HDAC inhibitors. It acts as a zinc-chelating group, forming a stable complex with the zinc ion present in the active site of HDAC enzymes. This chelation effectively blocks the enzyme's catalytic activity. [, , , , ]

ANone: The molecular formula of this compound is C₇H₇NO₂ and its molecular weight is 137.14 g/mol.

A: While specific spectroscopic data for this compound itself might vary depending on the study, many research articles utilizing this compound derivatives provide characterization data for their synthesized compounds using techniques like NMR spectroscopy (¹H-NMR, ¹³C-NMR) and IR spectroscopy. [, , , , ]

ANone: The provided research focuses primarily on the biological activity and synthesis of this compound derivatives, with limited information on their material compatibility and stability outside biological contexts. Further research is necessary to assess these properties.

A: Computational methods, including molecular docking and 2D-QSAR, have been valuable tools in studying this compound derivatives:* Molecular Docking: This technique has been used to predict the binding mode and affinity of this compound derivatives within the active site of target enzymes like HDACs. These simulations help understand the structure-activity relationship and guide the design of more potent inhibitors. [, , ]* 2D-QSAR: Quantitative structure-activity relationship (QSAR) studies, specifically 2D-QSAR, have been performed on datasets of this compound derivatives to establish a correlation between their chemical structures and HDAC inhibitory activities. These models can predict the activity of new analogs and aid in the development of more potent inhibitors. []

A: Extensive SAR studies have revealed that modifying various regions of the this compound scaffold significantly influences HDAC inhibitory potency and selectivity:* Substitution on the Benzene Ring: Introducing substituents at specific positions on the benzene ring, like meta-sulfamoyl groups, can significantly enhance HDAC8 selectivity. [, ]* Cap Group Variations: Modifying the "cap group," typically attached to the benzene ring via a linker, dramatically impacts HDAC isoform selectivity and potency. For example, bulky and hydrophobic cap groups might favor interaction with HDAC6 due to its wider active site entrance. [, , ]* Linker Modifications: The type and length of the linker connecting the cap group to the benzene ring also affect activity. Studies have shown that specific linkers can improve selectivity towards certain HDAC isoforms. [, , ]

A: Yes, chirality plays a crucial role. In the development of HDAC inhibitors, the (S)-enantiomer of 4-(2-(5-(dimethylamino)naphthalene-1-sulfonamido)-2-phenylacetamido)-N-hydroxybenzamide (D17) demonstrated superior in vivo antitumor activity compared to its (R)-counterpart, highlighting the importance of chirality for optimal activity. []

ANone: While the provided articles don't delve deep into specific formulation strategies, they highlight the need to optimize these parameters for this compound derivatives to improve their therapeutic potential. Further research focusing on formulation development is crucial for translating these compounds into viable drugs.

ANone: The provided research primarily focuses on the scientific aspects of this compound derivatives, with limited information on SHE regulations. Compliance with relevant regulations is essential during drug development and manufacturing.

A: Researchers have employed various models to evaluate the efficacy of this compound derivatives:* In Vitro Studies: Cell-based assays using various human cancer cell lines, including colon, prostate, lung, breast, ovarian, and liver cancer cells, have been extensively used to assess the antiproliferative activity of these compounds. [, , , , , ]* In Vivo Studies: Murine models, such as xenograft models using human colon cancer cell lines (CT26) and chemically induced colitis-associated colon cancer models (azoxymethane/dextran sulfate sodium), have been utilized to evaluate the in vivo antitumor efficacy of this compound derivatives. [, , ]

ANone: While the research doesn't provide specific details on resistance mechanisms to this compound derivatives, it's crucial to investigate these aspects, especially considering the development of resistance to cancer therapeutics is a significant challenge.

ANone: While some studies demonstrate the in vivo antitumor activity of certain this compound derivatives, comprehensive toxicological data is limited in the provided research. Thorough safety assessments are essential to determine the therapeutic window and potential adverse effects of these compounds.

A: While the research doesn't directly identify specific biomarkers, it suggests potential candidates for further investigation. For instance, changes in DR5 and survivin expression levels following treatment with 2-Methoxy-5-amino-N-hydroxybenzamide could be explored as potential pharmacodynamic biomarkers. []

A: Researchers utilize various analytical techniques, including:* NMR Spectroscopy: ¹H-NMR and ¹³C-NMR are widely employed for structural elucidation and characterization of synthesized this compound derivatives. [, , , , ]* IR Spectroscopy: IR spectroscopy helps identify functional groups present in the compounds, aiding in their characterization. [, , , , ]* Flow Cytometry: This technique is used to assess cell cycle progression and apoptosis in cells treated with this compound derivatives. [, ]* Western Blotting: This method analyzes the expression levels of specific proteins, such as HDACs, cyclins, and signaling pathway proteins, to evaluate the cellular effects of this compound derivatives. [, , , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(6-{2-[2-(4-Fluoro-phenyl)-4-(2-hydroxy-phenylcarbamoyl)-5-isopropyl-3-phenyl-pyrrol-1-yl]-ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)-acetic Acid, tert-B](/img/structure/B16608.png)

![(6-{2-[3-(2-Benzyloxy-phenylcarbamoyl)-5-(4-fluoro-phenyl)-2-isopropyl-4-phenyl-pyrrol-1-yl]-ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)-acetic Acid, tert-Butyl Ester](/img/structure/B16609.png)

![(6-{2-[2-(4-Fluoro-phenyl)-4-(4-hydroxy-phenylcarbamoyl)-5-isopropyl-3-phenyl-pyrrol-1-yl]-ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)-acetic Acid, tert-B](/img/structure/B16613.png)

![tert-butyl 2-[(4R,6R)-6-[2-[2-(4-fluorophenyl)-3-phenyl-4-[(4-phenylmethoxyphenyl)carbamoyl]-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B16614.png)